molecular formula C10H9N3O4 B1277561 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione CAS No. 92088-75-0

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B1277561
CAS No.: 92088-75-0
M. Wt: 235.2 g/mol
InChI Key: GMETUHFKFADYGW-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol It is characterized by the presence of an imidazolidine ring substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 3-position

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione .

Industrial Production Methods: Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
  • 1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione

Comparison: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 4-nitrophenyl derivative may exhibit different chemical and biological properties due to steric and electronic effects .

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMETUHFKFADYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441103
Record name 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92088-75-0
Record name 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92088-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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